N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide
Description
N-{4-[(3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a phenylacetamide moiety. Structurally, it comprises a pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 2-phenyl groups, linked via an amino bridge to a para-substituted phenylacetamide (Fig. 1). The compound’s molecular formula is C23H22N5O (calculated average mass: ~381.46 g/mol), with a ChemSpider ID of 3055331 for a closely related analog (5-methyl-3-phenyl variant) . Its design leverages the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for modulating kinase activity and central nervous system (CNS) targets .
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEIAIFUSXOLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrazolo[1,5-a]pyrimidine acetamides, emphasizing substituent effects, physicochemical properties, and biological implications.
Structural Analogues in Radiolabeling and Imaging
- F-DPA and DPA-714 : These compounds (Fig. 2a–b) share the pyrazolo[1,5-a]pyrimidine core but incorporate diethyl acetamide and fluorinated aryl groups. For instance, DPA-714 includes a 4-(2-fluoroethoxy)phenyl substituent, enhancing blood-brain barrier (BBB) penetration for imaging translocator protein (TSPO) in neuroinflammation . In contrast, the target compound’s 3,5-dimethyl-2-phenyl groups may prioritize steric bulk over BBB permeability, suggesting divergent applications.
Sodium Channel Modulators in Pain Management
- Compounds F, G, and H: These triazine-linked acetamides (e.g., Compound H: N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) target tetrodotoxin-sensitive sodium channels (NaV1.7) for analgesia . While structurally distinct (triazine vs. pyrazolo[1,5-a]pyrimidine), they share the acetamide pharmacophore. The target compound’s pyrazolo[1,5-a]pyrimidine core may confer selectivity for alternative ion channels or kinases.
Zaleplon-Related Impurities and Metabolic Stability
- Zaleplon Impurities I–VII: These include variants like Impurity III (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide), which lacks the target compound’s dimethyl and phenyl groups . The N-ethylacetamide in zaleplon enhances metabolic stability compared to the target’s N-phenylacetamide, which may increase susceptibility to hydrolysis .
Chlorophenyl and Cyclopropylamino Derivatives
- N-(4-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide: This analog (MW: 405.88 g/mol) replaces the 2-phenyl group with 4-chlorophenyl, increasing lipophilicity (ClogP ~3.5 vs.
- (S)-N-(5-((3-Cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)phenyl)acetamide: The cyano and cyclopropylamino groups improve solubility and hydrogen-bonding capacity, critical for kinase inhibition .
Comparative Data Table
Key Findings and Implications
Substituent-Driven Selectivity : The 3,5-dimethyl and 2-phenyl groups in the target compound likely favor interactions with hydrophobic binding pockets in kinases or ion channels, contrasting with fluorine/chlorine substituents in imaging or pain therapeutics .
Acetamide Pharmacophore : While the N-phenylacetamide group may reduce metabolic stability compared to N-ethyl variants (e.g., zaleplon), it could enhance binding affinity through π-π stacking .
Therapeutic Potential: Structural parallels to zaleplon impurities and kinase inhibitors (e.g., ) suggest possible applications in CNS disorders or cancer, warranting further target validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
